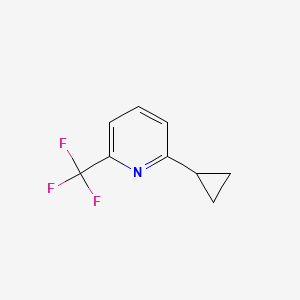

![molecular formula C12H14O3S B11718388 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol CAS No. 2006278-32-4](/img/structure/B11718388.png)

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールは、フェニル環にメチルスルホニル基が結合し、さらにペンチンオール部分に結合した有機化合物です。

2. 製法

合成経路と反応条件

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールの合成は、一般的に以下の手順で行われます。

原料調製: 合成は、4-(メチルスルホニル)フェニルアセチレンの調製から始まります。

付加反応: フェニルアセチレンは、2-ブチン-1,4-ジオールなどの適切なアルコールと塩基性条件下で付加反応を起こし、目的の生成物を生成します。

工業的製造法

この化合物の工業的製造法には、より高い収率と純度を達成するために反応条件を最適化することが含まれます。これには、触媒の使用、温度制御、再結晶やクロマトグラフィーなどの精製技術などが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-(methylsulfonyl)phenylacetylene.

Addition Reaction: The phenylacetylene undergoes an addition reaction with a suitable alcohol, such as 2-butyne-1,4-diol, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

反応の種類

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールは、次のような様々な化学反応を起こす可能性があります。

酸化: この化合物は、対応するスルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応により、アルキン基をアルケンまたはアルカンに変換することができます。

置換: フェニル環は、求電子置換反応または求核置換反応を受けることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とタングステン酸ナトリウムがあります。

還元: 活性炭担持パラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)を用いた触媒的接触水素化。

置換: ハロゲン、アルキル化剤、または求核剤などの試薬は、適切な条件下で使用できます。

主な生成物

酸化: スルホキシドまたはスルホン。

還元: アルケンまたはアルカン。

置換: 様々な置換フェニル誘導体。

4. 科学研究における用途

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールは、いくつかの科学研究に応用されています。

医薬品化学: これは、抗炎症作用を持つ選択的シクロオキシゲナーゼ-2 (COX-2)阻害剤の設計と合成に使用されます.

生物学的研究: この化合物は、抗菌作用と抗炎症作用について評価されています.

材料科学: 特定の特性を持つ高度な材料の合成のためのビルディングブロックとして使用できます。

科学的研究の応用

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which have anti-inflammatory properties.

Biological Studies: The compound is evaluated for its antimicrobial and anti-inflammatory activities.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.

作用機序

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールの作用機序は、シクロオキシゲナーゼ酵素などの分子標的との相互作用に関与します。 この化合物は、COX-2の活性を阻害し、炎症性メディエーターの生成を抑制します . この阻害は、化合物が酵素の活性部位に結合し、アラキドン酸をプロスタグランジンに変換することを阻害することによって達成されます。

6. 類似化合物の比較

類似化合物

2-(4-メチルスルホニルフェニル)インドール誘導体: これらの化合物は、COX-2阻害活性も示し、抗菌作用と抗炎症作用について研究されています.

2-(4-メチルスルホニルフェニル)-N-フェニルイミダゾ[1,2-a]ピリジン-3-アミン: これらの化合物は、治療的用途の可能性を秘めた選択的COX-2阻害剤です.

独自性

2-[4-(メチルスルホニル)フェニル]-4-ペンチン-2-オールは、COX-2酵素と効果的に相互作用できる特定の構造的特徴により、ユニークです。そのペンチンオール部分は、化学修飾のための追加部位を提供し、様々な生物活性を持つ幅広い誘導体の合成を可能にします。

類似化合物との比較

Similar Compounds

2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their antimicrobial and anti-inflammatory properties.

2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These compounds are selective COX-2 inhibitors with potential therapeutic applications.

Uniqueness

2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is unique due to its specific structural features, which allow it to interact effectively with COX-2 enzymes. Its pentynol moiety provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse biological activities.

特性

CAS番号 |

2006278-32-4 |

|---|---|

分子式 |

C12H14O3S |

分子量 |

238.30 g/mol |

IUPAC名 |

2-(4-methylsulfonylphenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3 |

InChIキー |

VLDFQLHGXMMULR-UHFFFAOYSA-N |

正規SMILES |

CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)

![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)